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Compound of Interest

Compound Name: 1,10-Diiododecane

Cat. No.: B1670033

This guide provides a comprehensive overview of a reliable two-step synthesis route for 1,10-
diiododecane, a valuable a,w-dihaloalkane intermediate in various chemical syntheses. The
described methodology is tailored for researchers, scientists, and professionals in drug
development and materials science, offering detailed experimental protocols and quantitative
data to ensure reproducibility. The synthesis involves an initial bromination of a commercially
available diol, followed by a halide exchange reaction.

Overview of the Synthesis Route

The synthesis of 1,10-diiododecane is efficiently achieved through a two-step process starting
from 1,10-decanediol. The first step involves the conversion of the diol to 1,10-dibromodecane
via a substitution reaction with hydrobromic acid. The subsequent step employs the Finkelstein
reaction, a classic SN2 process, to substitute the bromine atoms with iodine, yielding the final
product. This halide exchange is driven to completion by the precipitation of sodium bromide in
an acetone solvent.

Experimental Protocols

Step 1: Synthesis of 1,10-Dibromodecane from 1,10-
Decanediol

This procedure outlines the conversion of 1,10-decanediol to 1,10-dibromodecane using
hydrobromic acid.
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Methodology

A single-necked, round-bottomed flask is charged with 1,10-decanediol, 48% aqueous
hydrobromic acid, and octane. The flask is fitted with a fractionating column and a Dean-Stark
trap to remove the water generated during the reaction. The reaction mixture is heated to 145-
150°C in an oil bath with vigorous magnetic stirring.

The lower aqueous layer of the initial azeotrope, which boils at 89-92°C, is collected in the
Dean-Stark trap. Collection continues until approximately half of the theoretical amount of
water is removed, at which point the head temperature of the azeotrope will begin to rise. The
condenser is then set for total reflux for several hours to ensure the reaction goes to
completion. Following the reflux period, the condenser is reconfigured for distillation, and the
remaining aqueous material is collected over an hour, with the head temperature reaching 96-
100°C.

Work-up and Purification

The resulting pale tan octane phase, containing the desired 1,10-dibromodecane and some
bromoalkanol byproduct, is washed with cold 85% v/v sulfuric acid to remove the bromoalkanol
and any color. The neutralized octane solution is then concentrated under reduced pressure to
remove the solvent. The residue, which is substantially pure 1,10-dibromodecane, can be
further purified by Kugelrohr distillation.

Step 2: Synthesis of 1,10-Diiododecane from 1,10-
Dibromodecane (Finkelstein Reaction)

This protocol details the conversion of 1,10-dibromodecane to 1,10-diiododecane via the
Finkelstein reaction.[1]

Methodology

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, 1,10-
dibromodecane is dissolved in anhydrous acetone. An excess of sodium iodide is added to the
solution. The reaction mixture is then heated to reflux with efficient stirring.

The reaction is driven forward by the precipitation of sodium bromide, which is insoluble in
acetone.[1] The progress of the reaction can be monitored by the formation of this white
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precipitate. The reflux is maintained for several hours to ensure complete conversion.
Work-up and Purification

After the reaction is complete, the mixture is cooled to room temperature, and the precipitated
sodium bromide is removed by filtration. The acetone is then removed from the filtrate by rotary
evaporation. The resulting crude 1,10-diiododecane is redissolved in a suitable organic
solvent, such as diethyl ether or dichloromethane, and washed with a dilute aqueous solution
of sodium thiosulfate to remove any residual iodine. The organic layer is then washed with
brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced
pressure to yield the final product. Further purification can be achieved by recrystallization or
column chromatography if necessary.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 1,10-Dibromodecane

Reagent/Parameter Quantity/Value Notes

1,10-Decanediol 1 equivalent Starting material

~3 equivalents per hydroxyl

48% aq. HBr Brominating agent
group
Octane ~7:1 viw ratio vs. diol Solvent
Reaction Temperature 145-150°C Oil bath temperature
Reaction Time 7 hours Includes distillation and reflux

_ Reported yield of 1,10-
Yield 91% )
dibromodecane

Table 2: Reagents for the Synthesis of 1,10-Diiododecane (Representative)
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Reagent Molar Ratio Role
1,10-Dibromodecane 1 equivalent Substrate
Sodium lodide >2 equivalents lodinating agent
Anhydrous Acetone - Solvent

Visualization of the Synthesis Workflow
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Caption: A two-step synthesis route for 1,10-diiododecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 1. Organic Syntheses Procedure [orgsyn.org]

¢ To cite this document: BenchChem. [Synthesis of 1,10-Diiododecane: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670033#synthesis-route-for-1-10-diiododecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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